molecular formula C26H28N2O3S B2932381 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 637747-25-2

3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2932381
CAS No.: 637747-25-2
M. Wt: 448.58
InChI Key: FIQZJFNKDJRREJ-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiazole moiety, followed by the construction of the chromenone ring system

    Benzothiazole Formation: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form an alcohol.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-6-ethyl-4H-chromen-4-one: Lacks the piperidinylmethyl group.

    3-(benzo[d]thiazol-2-yl)-8-methyl-6-ethyl-7-hydroxy-4H-chromen-4-one: Has a methyl group instead of the piperidinylmethyl group.

Uniqueness

The presence of the piperidinylmethyl group in 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one enhances its solubility and bioavailability, making it more effective in biological applications compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(2,6-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-4-17-12-18-24(30)20(26-27-21-10-5-6-11-22(21)32-26)14-31-25(18)19(23(17)29)13-28-15(2)8-7-9-16(28)3/h5-6,10-12,14-16,29H,4,7-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQZJFNKDJRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3C(CCCC3C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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